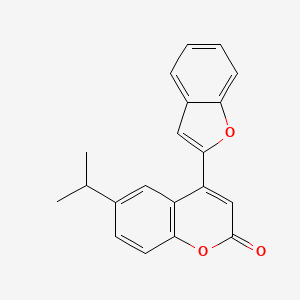

4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one is a complex organic compound that features both benzofuran and chromenone moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one typically involves the construction of the benzofuran and chromenone rings followed by their coupling. One common method includes the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . The chromenone ring can be synthesized through the Perkin rearrangement, where a coumarin is reacted with a hydroxide . The final step involves coupling the benzofuran and chromenone rings under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis (MWI) has been reported to improve yields and reduce reaction times for benzofuran derivatives . This method can be adapted for the industrial production of this compound.

化学反应分析

Synthetic Routes and Formation Mechanisms

The compound is typically synthesized via multi-component reactions (MCRs) or cyclization strategies , leveraging its chromene and benzofuran frameworks.

Key Synthetic Pathways:

-

One-Pot Chromene Formation :

Chromene derivatives are often synthesized by condensing resorcinol derivatives, aldehydes, and malononitrile in the presence of catalysts like diethylamine, Ca(OH)₂, or DBU . For example: Resorcinol+Aldehyde e g benzofuran 2 carbaldehyde +MalononitrileCa OH 4H chromene derivatives The isopropyl group may originate from substituted aldehydes or post-synthetic modifications. -

Microwave-Assisted Cyclization :

Microwave irradiation with DBU facilitates rapid cyclization of intermediates. For instance, 4-bromomethylcoumarins react with methyl salicylate to form intermediates, which cyclize under microwave conditions to yield benzofuran-chromene hybrids .

Catalytic Systems:

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diethylamine | Reflux in ethanol | 85–90 | |

| Ca(OH)₂ | Room temperature, methanol | 70–80 | |

| DBU | Microwave irradiation | 90+ | |

| Expanded Perlite | Aqueous media, RT | 75–85 |

Functional Group Reactivity

The compound’s reactivity is governed by three key regions:

- Chromen-2-one Lactone :

- Benzofuran Moiety :

- Isopropyl Group :

Catalytic Modifications and Cross-Coupling

-

Suzuki-Miyaura Coupling :

The brominated chromene core can participate in palladium-catalyzed cross-coupling with aryl boronic acids to introduce diverse aryl groups . For example: 4 Bromo 6 isopropyl 2H chromen 2 one+ArB OH Pd PPh 4 Aryl derivatives -

Grignard Additions :

The ketone in chromen-2-one can react with Grignard reagents (e.g., MeMgI) to form tertiary alcohols, which may dehydrate to alkenes .

Green Chemistry Approaches

Recent methodologies emphasize sustainability:

- Aqueous Media : Reactions in water with expanded Perlite or silica-based catalysts reduce solvent toxicity .

- Recyclable Catalysts : Amino-functionalized silica gel and MgO are reused for multiple cycles without significant yield loss .

Stability and Degradation

科学研究应用

Synthesis and Structure

4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one has the molecular formula C20H16O3 and PubChem CID 907935 . The synthesis of compounds containing benzofuran rings can be achieved through various methods, including Sonogashira conditions . For instance, the synthesis of benzofuran derivatives involves using PdC12(PPh3)2 as a catalyst, which has been found to be more efficient than Pd(PPh3)4 .

Biological Activities

2H/4H-chromenes exhibit numerous biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The presence of the 2H/4H-ch scaffold in molecules contributes to their noteworthy potency .

Anticancer Activity: Chromene derivatives have demonstrated significant anticancer potential . For example, novel coumarin derivatives have been synthesized and tested for their cytotoxicity against human cancer cells . Certain compounds showed moderate cytotoxic activity against PC-3 and MDA-MB-231 cell lines, with specific IC50 values reported . Studies have also explored the structure-activity relationship (SAR) of chromenes, revealing that substitutions at different positions on the chromene ring can produce potent antitumor activity .

Inhibitory Activity: Small molecules designed with benzofuran rings have shown inhibitory activity against the HIF-1 signaling pathway . Modifications to the benzopyran ring, including replacement with a benzofuran ring, have been explored to determine the influence on activity .

Case Studies and Research Findings

Aryl-4H-chromene Derivatives: A series of 4-aryl-4H-chromene compounds were synthesized and tested for their effectiveness against estrogen receptors (ER) in MCF-7 tumor cell lines . Compound 46 (IC50 2.65 μM) was found to be a potent anticancer agent compared to tamoxifen (IC50 4.12 μM) .

Substituted-6-methoxy-4H-benzo[h]chromenes: These compounds have been evaluated for their anticancer potency, with some exhibiting significant inhibition of the MCF-7 cell line (IC50 1.2–5.5 μg/mL) . Additionally, certain compounds showed potent inhibition against the HCT-116 cell line and considerable activity against the HepG-2 cell line .

Inhibition of c-Src Kinase: Some chromene derivatives have been further evaluated for their c-Src kinase inhibitory activities, with compound 21 exhibiting highly significant activity (IC50 0.1432 μM) against c-Src kinase .

Data Tables

作用机制

The mechanism of action of 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and chromenone moieties allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

相似化合物的比较

Similar Compounds

Benzofuran: A simpler compound with a benzofuran ring, known for its antimicrobial properties.

Chromenone: A compound with a chromenone ring, used in the synthesis of various pharmaceuticals.

Psoralen: A benzofuran derivative with applications in the treatment of skin diseases.

Uniqueness

4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one is unique due to the combination of benzofuran and chromenone rings in its structure

生物活性

4-(Benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one is a complex organic compound that combines the structural features of benzofuran and chromenone moieties. This unique structure is associated with a variety of biological activities, making it a significant subject of research in medicinal chemistry and pharmacology. The compound has shown potential applications in treating various diseases, including cancer and viral infections.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₁₈O₃, characterized by the presence of both benzofuran and chromenone rings. This dual-ring system contributes to its diverse biological effects.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effects on various human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The compound showed promising results with an IC₅₀ value indicating effective cytotoxicity against these cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.5 | Induction of apoptosis |

| A549 | 0.9 | Inhibition of tubulin polymerization |

| HeLa | 1.2 | Cell cycle arrest at G2/M phase |

The mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of tubulin assembly, which disrupts microtubule dynamics essential for mitosis .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity. A series of studies have suggested that derivatives of benzofuran can inhibit viral replication, particularly against RNA viruses such as the yellow fever virus (YFV). The compound's ability to interfere with viral entry or replication mechanisms positions it as a potential lead candidate for antiviral drug development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

- Microtubule Disruption : By affecting microtubule dynamics, it leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a significant reduction in cell viability, accompanied by increased markers of apoptosis such as caspase activation.

- A549 Lung Cancer Model : Administration of the compound in xenograft models showed reduced tumor growth compared to controls, suggesting its potential for therapeutic use in lung cancer treatment.

- Antiviral Efficacy Against YFV : In vitro assays indicated that certain derivatives exhibited selective inhibition of YFV replication, making them candidates for further development as antiviral agents .

属性

IUPAC Name |

4-(1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-12(2)13-7-8-18-15(9-13)16(11-20(21)23-18)19-10-14-5-3-4-6-17(14)22-19/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFUMSPCFFZDMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。